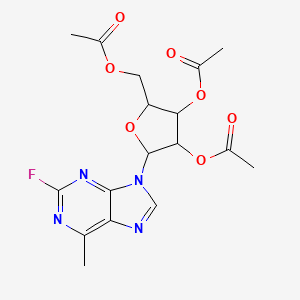
2-Fluoro-6-methyl-9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-6-methyl-9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purine is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleotides and nucleic acids. This particular compound is modified with fluoro and methyl groups, as well as acetylated pentofuranosyl moieties, which may influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-methyl-9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purine typically involves multi-step organic reactions. The starting materials might include a purine derivative, which undergoes fluorination and methylation reactions. The pentofuranosyl group is then introduced through glycosylation reactions, followed by acetylation to protect the hydroxyl groups.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature controls. The process might also involve purification steps such as crystallization, chromatography, or recrystallization.
化学反応の分析
Types of Reactions
2-Fluoro-6-methyl-9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can alter the functional groups, potentially leading to deacetylation or reduction of the purine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluoro or methyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for controlling the reaction pathways and outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the purine ring.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules like DNA and RNA.
Medicine: Potentially explored for its antiviral or anticancer properties due to its structural similarity to nucleoside analogs.
Industry: May be used in the development of pharmaceuticals or as a chemical intermediate in various industrial processes.
作用機序
The mechanism of action of 2-Fluoro-6-methyl-9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purine would depend on its specific interactions with molecular targets. It might inhibit enzymes involved in nucleic acid synthesis or interfere with the replication of viral genomes. The fluoro and methyl groups could enhance its binding affinity or selectivity for certain biological targets.
類似化合物との比較
Similar Compounds
2-Fluoro-9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purine: Lacks the methyl group, which might affect its chemical and biological properties.
6-Methyl-9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purine: Lacks the fluoro group, potentially altering its reactivity and interactions.
9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purine: Lacks both the fluoro and methyl groups, serving as a simpler analog for comparison.
Uniqueness
The presence of both fluoro and methyl groups, along with the acetylated pentofuranosyl moiety, makes 2-Fluoro-6-methyl-9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purine unique. These modifications can influence its chemical stability, reactivity, and biological activity, potentially making it a valuable compound for research and industrial applications.
特性
CAS番号 |
20289-64-9 |
|---|---|
分子式 |
C17H19FN4O7 |
分子量 |
410.4 g/mol |
IUPAC名 |
[3,4-diacetyloxy-5-(2-fluoro-6-methylpurin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C17H19FN4O7/c1-7-12-15(21-17(18)20-7)22(6-19-12)16-14(28-10(4)25)13(27-9(3)24)11(29-16)5-26-8(2)23/h6,11,13-14,16H,5H2,1-4H3 |
InChIキー |
ZPXPAWFJMDIZDU-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=NC(=N1)F)N(C=N2)C3C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,5-dimethoxy-aniline](/img/structure/B14004675.png)
![2-chloro-N-(2-chloroethyl)-N-[(2-methylphenyl)methyl]ethanamine](/img/structure/B14004676.png)
![Pyridine, 4-[(1E)-2-(4-chlorophenyl)ethenyl]-](/img/structure/B14004680.png)
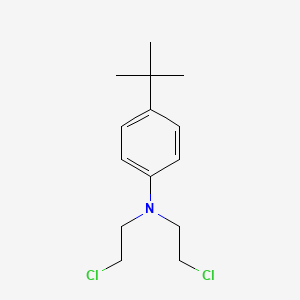

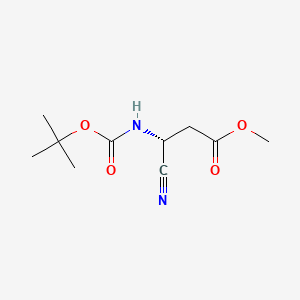
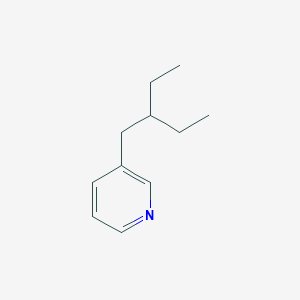
![2-[(9-Oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B14004715.png)
![3-Hydroxy-2-[(3-phenyl-2-phenylmethoxycarbonylamino-propanoyl)amino]propanoic acid](/img/structure/B14004717.png)

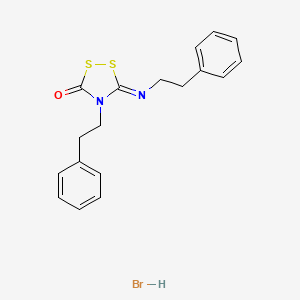
![Acetamide, 2-amino-N-cyclohexyl-N-[(cyclohexylamino)carbonyl]-](/img/structure/B14004725.png)

![1,3-difluoro-5-[2-fluoro-4-(4-pentylphenyl)phenyl]benzene](/img/structure/B14004727.png)
